5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine
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Overview
Description
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine and a chloromethylating agent. One common method includes the use of formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Various substituted oxazolidine derivatives
Scientific Research Applications
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to antimicrobial or antifungal effects. The exact pathways and targets may vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-2-phenyl-1,3-oxazolidine
- 5-(bromomethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine
- 5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazolidine
Uniqueness
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine is unique due to the presence of both chloromethyl and dimethoxyphenyl groups. These functional groups confer specific chemical reactivity and potential biological activity that may not be present in similar compounds. The dimethoxyphenyl group, in particular, can enhance the compound’s solubility and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-15-8-3-4-10(11(5-8)16-2)12-14-7-9(6-13)17-12/h3-5,9,12,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHZVDXJJIDZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2NCC(O2)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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